tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate
Overview
Description
Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound specifically contains a bromopyridine moiety, which is known for its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 6-position. This is followed by the formation of the piperidine ring and subsequent reaction with tert-butyl carbamate.
Bromination: : Pyridine is brominated using bromine in the presence of a suitable catalyst to obtain 6-bromopyridine.
Piperidine Formation: : The brominated pyridine is then reacted with a suitable amine to form the piperidine ring.
Carbamate Formation: : The piperidine derivative is then treated with tert-butyl carbamate under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to reduce the carbamate group.
Substitution: : The bromo group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carbonyl compounds like aldehydes and ketones.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyridines.
Scientific Research Applications
Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate: has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules.
Biology: : The compound can be used to study biological systems, particularly those involving bromopyridine derivatives.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The bromopyridine moiety can bind to various receptors and enzymes, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate: can be compared with other similar compounds, such as:
Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate: : Similar structure but different position of the piperidine ring.
Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carboxylate: : Similar core structure but different functional group.
These compounds share similarities in their core structure but differ in their functional groups and positions, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(6-bromopyridin-2-yl)piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)17-11-6-5-9-19(10-11)13-8-4-7-12(16)18-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUOEPOCBIWMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671532 | |
Record name | tert-Butyl [1-(6-bromopyridin-2-yl)piperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-35-6 | |
Record name | 1,1-Dimethylethyl N-[1-(6-bromo-2-pyridinyl)-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [1-(6-bromopyridin-2-yl)piperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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